![molecular formula C7H12BrNO B1291871 1-(4-Bromo-piperidin-1-yl)-ethanone CAS No. 1082915-85-2](/img/structure/B1291871.png)
1-(4-Bromo-piperidin-1-yl)-ethanone
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Description
1-(4-Bromo-piperidin-1-yl)-ethanone, commonly referred to as BPE, is a synthetic organic compound that is used in a variety of scientific research applications. BPE is a heterocyclic compound containing both a bromo and piperidine group, and is a colorless solid at room temperature. BPE has been studied for its potential applications in drug discovery, biochemical research, and biochemistry.
Scientific Research Applications
Pharmacology: Sigma Receptor Agonists
In pharmacology, 1-(4-bromopiperidin-1-yl)ethanone has been utilized in the synthesis of compounds with affinity toward sigma receptors . These receptors are involved in the modulation of several neurotransmitters and have implications in diseases such as schizophrenia and depression. The compound serves as a key intermediate in the creation of potential therapeutic agents that act as sigma receptor agonists.
Organic Synthesis: Building Blocks
The compound is a valuable building block in organic synthesis. It’s used to construct more complex molecules, particularly in the synthesis of anti-α,β-epoxy ketones via modified Darzen reactions . This process involves a cascade sequence of bromination, aldol condensation, and substitution, showcasing the compound’s versatility in synthetic chemistry.
Medicinal Chemistry: Anticancer Research
In medicinal chemistry, there’s potential for 1-(4-bromopiperidin-1-yl)ethanone to be used in the synthesis of novel anticancer agents. Its incorporation into larger, biologically active molecules could lead to the development of new treatments targeting specific cancer cell lines .
Medicinal Chemistry: Tubulin Polymerization Inhibitors
Continuing in the realm of medicinal chemistry, 1-(4-bromopiperidin-1-yl)ethanone is a precursor in the synthesis of compounds that inhibit tubulin polymerization, which is a promising target for anticancer drugs. The compound’s structure allows for the creation of molecules that can interfere with the mitotic spindle formation in dividing cells, thus inhibiting cancer cell growth .
Research in Medicinal Chemistry: Benzimidazole Derivatives
Lastly, in medicinal chemistry research, the compound has been used in the synthesis of benzimidazole derivatives. These derivatives are explored for their pharmacological properties, including their potential as antitumor, antiviral, and antimicrobial agents .
properties
IUPAC Name |
1-(4-bromopiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQWPBRRNBHHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-piperidin-1-yl)-ethanone | |
CAS RN |
1082915-85-2 |
Source
|
Record name | 1-(4-bromopiperidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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